[(3,5-Dimethylphenyl)methyl](pentan-3-yl)amine
Description
(3,5-Dimethylphenyl)methylamine is a secondary amine characterized by a 3,5-dimethylphenylmethyl group attached to a pentan-3-yl chain. The 3,5-dimethylphenyl group is a recurring motif in compounds with tailored physicochemical properties, including enhanced hydrophobicity, steric bulk, and receptor-binding capabilities .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(3,5-dimethylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C14H23N/c1-5-14(6-2)15-10-13-8-11(3)7-12(4)9-13/h7-9,14-15H,5-6,10H2,1-4H3 |
InChI Key |
BOQGFYLZJBAIDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NCC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylphenyl)methylamine typically involves the alkylation of 3,5-dimethylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (3,5-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Nucleophilic Reactions at the Amine Center
The tertiary amine group exhibits moderate nucleophilicity, enabling participation in alkylation and acylation reactions under specific conditions.
Quaternization
Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) yields quaternary ammonium salts. Steric hindrance from the pentan-3-yl group may slow kinetics compared to less hindered amines .
Example:
Catalytic Hydrogenation and Reductive Amination
The compound’s secondary or imine derivatives could undergo enantioselective hydrogenation. Rhodium or iridium catalysts with chiral ligands (e.g., ZhaoPhos-L11a) enable asymmetric hydrogenation (AH) of cyclic imines, achieving >99% enantiomeric excess (ee) in analogous systems .
Key Catalytic Systems for AH
| Catalyst System | Substrate Type | Selectivity (ee) | Reference |
|---|---|---|---|
| Rh/ZhaoPhos-L11a | Cyclic sulfamidate imines | >99% | |
| Ir/(S)-P-Phos-L16 | N-Sulfonyl imines | 98% |
Electrophilic Aromatic Substitution
The 3,5-dimethylphenyl ring directs electrophiles to the para position (C4) due to the strong meta-directing effects of methyl groups.
Nitration
Reaction with nitric acid (HNO₃/H₂SO₄) at 0–5°C yields 4-nitro-3,5-dimethylbenzyl derivatives. Steric hindrance from the pentan-3-yl group may reduce reaction rates compared to simpler benzylamines .
Sulfonation
Fuming sulfuric acid introduces a sulfonic acid group at C4, producing water-soluble sulfonates.
Anti-Markovnikov Hydroamination
The amine’s nucleophilic nitrogen can participate in intermolecular hydroamination of alkenes or alkynes. Lanthanide-based catalysts (e.g., Ln-1 ) promote anti-Markovnikov addition to styrenes .
General Reaction Pathway:
Catalyst Performance
| Catalyst | Substrate | Yield (%) | Conditions |
|---|---|---|---|
| Ln-1 | Styrene | 90 | C₆H₆, 60°C, 3 days |
| Ln-9a | α-Methylstyrene | 75 | C₆D₆, 80°C, 24 h |
Oxidation and Degradation Pathways
Tertiary amines are resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄, H₂O₂) may cleave the C–N bond or form N-oxides, though the pentan-3-yl group likely stabilizes against degradation.
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction | Rate vs. Target Compound |
|---|---|---|
| (3,5-Dimethylphenyl)methylamine | Quaternization | 2× faster |
| 3,4-Dimethyl-N-(2-methylpentan-3-yl)pentan-1-amine | Hofmann Elimination | 1.5× slower |
Scientific Research Applications
(3,5-Dimethylphenyl)methylamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Materials Science: Poly(arylene ether sulfone) Membranes
The monomer (2,6-difluorophenyl)[3,5-bis[(3,5-dimethylphenyl)methyl]phenyl]methanone, used to synthesize poly(arylene ether sulfone)s (PAES), shares the 3,5-dimethylphenylmethyl group with the target compound. This group contributes to:
- Hydroxide conductivity : PAES membranes with benzyl-type quaternary ammonium pendants achieve 39.9–49.8 mS cm⁻¹ at 80°C due to dense ionic clustering .
- Alkaline stability : The steric shielding from dimethyl groups reduces nucleophilic attack on quaternary ammonium centers, enhancing stability in hot alkali solutions .
Key Difference: Unlike (3,5-Dimethylphenyl)methylamine, the PAES monomer is integrated into a polymer backbone, emphasizing its role in ion-exchange membranes rather than standalone molecular applications.
Table 1: Comparison in Materials Science
Pharmaceutical Analogs: Fentanyl Derivatives
3,5-Dimethyl-fentanyl analogs (e.g., compound 34S ) incorporate a 3,5-dimethylphenylmethyl group during synthesis (Fig. 9S, ). This substitution enhances:
- Analgesic activity : Compound 34S exhibits an ED₅₀ of 0.0025 mg/kg in mice, attributed to improved opioid receptor affinity from steric and electronic effects of dimethyl groups .
- Metabolic stability : The dimethylphenyl group may slow enzymatic degradation compared to unsubstituted analogs .
Key Difference : The target amine lacks the piperidine core and anilide moieties critical for opioid receptor binding, limiting direct pharmacological overlap. However, its structure could serve as a precursor for bioactive molecules.
Table 2: Comparison in Pharmaceuticals
Molecular Imaging Agents: Neurokinin-1 Receptor Tracers
PET tracers like [¹¹C]GR205171 and [¹¹C]R116301 () feature benzylamine substructures with aromatic substitutions. These tracers highlight:
- Receptor affinity : The 3,5-di(trifluoromethyl)benzoyl group in [¹¹C]R116301 optimizes NK1R binding .
- Lipophilicity : Substitutions balance blood-brain barrier penetration and target selectivity .
Key Difference : The target amine’s pentan-3-yl chain introduces greater hydrophobicity than imaging agents, which prioritize moderate lipophilicity for tracer kinetics.
Table 3: Comparison in Molecular Imaging
Research Findings and Implications
- Materials Science : The 3,5-dimethylphenyl group enhances ionic conductivity and stability in polymers, suggesting the target amine could modify membrane hydrophobicity if incorporated into similar architectures .
Biological Activity
(3,5-Dimethylphenyl)methylamine is a compound that has garnered interest in pharmacological research due to its structural characteristics and potential biological activities. This article aims to synthesize available data on the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound (3,5-Dimethylphenyl)methylamine can be classified as an alkylamine. Its structure consists of a dimethylphenyl group attached to a pentan-3-yl amine moiety. This configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS) and metabolic pathways.
Pharmacological Effects
- CNS Stimulation : Preliminary studies suggest that compounds with similar structures exhibit stimulant effects on the CNS, potentially influencing neurotransmitter systems such as dopamine and norepinephrine.
- Antidepressant Properties : Some analogs of alkylamines have shown promise as antidepressants by modulating serotonin levels in the brain.
- Anti-inflammatory Activity : There is evidence that certain alkylamines can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
The biological activity of (3,5-Dimethylphenyl)methylamine may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit lysosomal phospholipases, which play a crucial role in lipid metabolism and cellular signaling pathways .
- Receptor Interaction : The compound may interact with adrenergic receptors, influencing cardiovascular responses and CNS activity.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| CNS Stimulation | Potential increase in neurotransmitter levels | |
| Antidepressant | Modulation of serotonin levels | |
| Anti-inflammatory | Inhibition of cytokine production |
Case Study 1: CNS Effects
A study conducted on structurally similar compounds demonstrated significant CNS stimulant effects in animal models. The administration of these compounds resulted in increased locomotor activity and altered neurotransmitter levels, indicating potential applications in treating mood disorders.
Case Study 2: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects of alkylamines highlighted their ability to reduce cytokine production in vitro. The findings suggest that (3,5-Dimethylphenyl)methylamine could be explored for therapeutic use in inflammatory diseases.
Research Findings
Recent investigations have identified key pathways influenced by (3,5-Dimethylphenyl)methylamine:
- Lysosomal Phospholipase Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2 activity, which is associated with drug-induced phospholipidosis .
- Receptor Binding Studies : Binding affinity assays indicate that this compound may interact with adrenergic receptors, potentially contributing to its stimulant properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
